1-(Thietan-3-yl)ethan-1-ol
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Overview
Description
1-(Thietan-3-yl)ethan-1-ol is an organic compound featuring a thietane ring, which is a four-membered ring containing three carbon atoms and one sulfur atom.
Mechanism of Action
Target of Action
Thietanes, the class of compounds to which it belongs, are found in the structural motifs of some biological compounds . They are also useful intermediates in organic synthesis .
Mode of Action
Thietanes are known to be involved in various synthetic methods, including inter- and intramolecular nucleophilic thioetherifications, photochemical [2 + 2] cycloadditions, ring expansions and contractions, nucleophilic cyclizations, and some miscellaneous methods .
Biochemical Pathways
Thietanes, in general, serve as important and useful intermediates and versatile building blocks in organic synthesis for the preparation of sulfur-containing acyclic and heterocyclic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Thietan-3-yl)ethan-1-ol can be synthesized through several methods. One common approach involves the direct cyclic thioetherification of γ-mercaptoalkanols . Another method includes the intramolecular nucleophilic substitution of 3-mercaptoalkyl halides or sulfonates . Additionally, photochemical [2 + 2] cycloadditions of alkenes and thiocarbonyl compounds can be employed to synthesize thietanes .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications .
Chemical Reactions Analysis
Types of Reactions: 1-(Thietan-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thietane ring to a thiirane ring.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium hydrosulfide or thiolates are often employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiirane derivatives.
Substitution: Various substituted thietane derivatives.
Scientific Research Applications
1-(Thietan-3-yl)ethan-1-ol has several scientific research applications:
Comparison with Similar Compounds
Thietan-2-yl derivatives: These compounds have similar structural features but differ in the position of the substituent on the thietane ring.
Thiirane derivatives: These compounds have a three-membered ring with one sulfur atom, offering different reactivity and properties compared to thietanes.
Uniqueness: 1-(Thietan-3-yl)ethan-1-ol is unique due to its four-membered thietane ring, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
1-(thietan-3-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10OS/c1-4(6)5-2-7-3-5/h4-6H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKSJOWOTYDPNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CSC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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